2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine HCl
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Description
“2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine HCl” is a chemical compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines . It’s a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . It’s used as an intermediate in the synthesis of moxifloxacin , a fluorinated quinolone antibacterial .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A patent describes a method for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which involves optical resolution by enzymatic hydrolysis of an intermediate racemate .Future Directions
The future directions for “2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine HCl” could involve further exploration of its potential biomedical applications, given the broad spectrum of pharmacological properties of pyrrolopyridine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
The primary targets of Y10395 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis, making them significant in the development and progression of various cancers .
Mode of Action
Y10395 interacts with FGFRs, exhibiting potent inhibitory activity . This interaction results in the inhibition of FGFRs, thereby disrupting their signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by Y10395 affects the downstream signaling pathways involved in cell proliferation and survival . This disruption can lead to the induction of apoptosis in cancer cells .
Result of Action
The result of Y10395’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This effect is particularly noted in breast cancer cells .
properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNWEZDNFINQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride | |
CAS RN |
1187927-49-6 |
Source
|
Record name | 1H-Pyrrolo[3,4-c]pyridine, octahydro-2-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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